tert-Butyl 2-(2-methyl-1-oxopropan-2-yl)pyrrolidine-1-carboxylate

Description

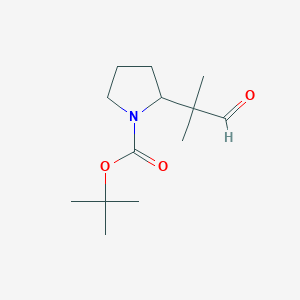

tert-Butyl 2-(2-methyl-1-oxopropan-2-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a 2-methyl-1-oxopropan-2-yl substituent. The tert-butyl carbamate acts as a protective group, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl 2-(2-methyl-1-oxopropan-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-6-7-10(14)13(4,5)9-15/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWCFWSOYYBLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Overview

tert-Butyl 2-(2-methyl-1-oxopropan-2-yl)pyrrolidine-1-carboxylate (C₁₃H₂₃NO₃) features a pyrrolidine ring substituted at the 2-position with a 2-methyl-1-oxopropan-2-yl group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability during synthetic manipulations, while the ketone moiety offers reactivity for further functionalization.

Synthetic Routes and Methodologies

Boc Protection of Pyrrolidine Derivatives

The Boc group is introduced via reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine:

General Procedure :

- Dissolve pyrrolidine derivative (1.0 equiv.) in dichloromethane (DCM) at 0°C.

- Add Boc₂O (1.2 equiv.) and Et₃N (1.5 equiv.).

- Stir at room temperature for 2–4 hours.

- Purify via flash chromatography (cyclohexane:EtOAc, 90:10).

Key Data :

Introduction of the 2-Methyl-1-oxopropan-2-yl Group

Allylation Followed by Oxidation

A two-step strategy involving allylation and subsequent oxidation is effective:

Step 1: Allylation of Pyrrolidine

- Reagents : Prenyl bromide, indium/zinc, LiHMDS.

- Conditions : THF or DMF, 60°C, 6–12 hours.

- Mechanism : Metal-mediated nucleophilic addition to imine intermediates.

Step 2: Ozonolysis and Pinnick Oxidation

- Ozonolysis : Bubble ozone through a cooled (−78°C) solution of the allylated intermediate in CH₂Cl₂/MeOH, followed by reductive workup with dimethyl sulfide.

- Pinnick Oxidation : Treat the resulting aldehyde with NaClO₂, NaH₂PO₄, and 2-methyl-2-butene in t-BuOH/H₂O to yield the ketone.

Key Data :

- Overall yield: 60–70%.

- $$ ^{13}\text{C} $$ NMR: Carbonyl signal at δ 208–210 ppm confirms ketone formation.

Direct Ketone Installation via Grignard Reaction

An alternative approach employs a Grignard reagent derived from 2-bromo-2-methylpropanal:

- Generate the Grignard reagent (2-methylpropanal MgBr) in dry THF.

- Add to a Boc-protected pyrrolidinone at −78°C.

- Quench with NH₄Cl and purify via column chromatography.

Challenges :

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Strategies

| Method | Yield (%) | Purity (%) | Stereochemical Control |

|---|---|---|---|

| Allylation-Oxidation | 60–70 | >95 | Moderate |

| Grignard Addition | 50 | 85–90 | Low |

Advantages of Allylation-Oxidation :

Limitations :

- Requires strict temperature control during ozonolysis.

Chemical Reactions Analysis

tert-Butyl 2-(2-methyl-1-oxopropan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(2-methyl-1-oxopropan-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methyl-1-oxopropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 2-(2-methyl-1-oxopropan-2-yl)pyrrolidine-1-carboxylate can be contextualized against related pyrrolidine derivatives, as outlined below:

Substituent Variations and Reactivity

tert-Butyl 2-(2-(2-ethoxy-2-oxoethyl)-4,5-dimethylbenzoyl)-2-(2-oxopropyl)pyrrolidine-1-carboxylate (8d) :

- Key Differences : Incorporates a benzoyl group and ethoxycarbonyl substituent, increasing steric bulk and electronic complexity compared to the target compound .

- Impact : The benzoyl group may enhance π-π stacking interactions, while the ethoxycarbonyl moiety could participate in hydrolysis or transesterification reactions, broadening its utility in multi-step syntheses.

tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate :

- Key Differences : Replaces the ketone with a mesyloxy (SO₂OCH₃) group, a superior leaving group .

- Impact : Facilitates nucleophilic substitution reactions (e.g., SN2), making it valuable for introducing chiral centers or cross-coupling intermediates.

Pyridine-Containing Derivatives (e.g., tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate): Key Differences: Pyridine rings introduce aromaticity and hydrogen-bonding capabilities .

Physical and Chemical Properties

*Estimated based on structural formulas.

Biological Activity

tert-Butyl 2-(2-methyl-1-oxopropan-2-yl)pyrrolidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, including mechanisms of action, biochemical pathways, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO3, with a molecular weight of 241.33 g/mol. Its structural representation is as follows:

- SMILES : CC(C)(C)OC(=O)N1CCCC1C(C)(C)C=O

- InChIKey : JBWCFWSOYYBLDT-UHFFFAOYSA-N

Currently, the specific mechanism of action for this compound remains largely unexplored. However, it is hypothesized that compounds with similar structures may interact with various biological targets, potentially influencing enzymatic pathways or receptor activities.

Biochemical Pathways

Due to the lack of detailed studies, the exact biochemical pathways affected by this compound are not well-defined. However, compounds in this class are often investigated for their roles in metabolic processes and enzyme inhibition.

Biological Activity Overview

While comprehensive literature on the biological activity of this compound is limited, some potential areas of interest include:

Potential Applications:

- Pharmaceutical Development : As an intermediate in synthesizing various bioactive molecules.

- Enzyme Studies : Used as a substrate or inhibitor in biochemical assays.

- Chemical Synthesis : Involved in creating specialty chemicals and complex organic compounds.

Comparative Analysis

A comparison with similar compounds can provide insights into the potential biological activity of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate | Structure | Similar action; potential for receptor modulation |

| tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate | Structure | Known for enzyme inhibition properties |

Case Studies and Research Findings

Despite the absence of specific case studies directly related to this compound, related research has highlighted the importance of pyrrolidine derivatives in medicinal chemistry:

- Antimicrobial Properties : Research indicates that pyrrolidine derivatives can exhibit antimicrobial activity, making them candidates for antibiotic development.

- Cancer Therapeutics : Some pyrrolidine-based compounds have shown promise in targeting cancer cells through selective inhibition of metabolic pathways.

Q & A

Q. What are the standard synthetic protocols for tert-butyl 2-(2-methyl-1-oxopropan-2-yl)pyrrolidine-1-carboxylate, and how are intermediates characterized?

The synthesis typically involves mixed anhydride formation and nucleophilic substitution. For example, a carboxylate derivative reacts with isobutyl chloroformate in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) to generate a mixed anhydride intermediate. Subsequent reaction with amines (e.g., 2-amino-2-methylpropanol) yields the target compound . Characterization relies on:

- LC-MS : To monitor reaction progress and intermediate consumption.

- NMR : For structural confirmation (e.g., H NMR: δ 1.45 ppm for tert-butyl group; C NMR: δ 170 ppm for carbonyl groups) .

- IR Spectroscopy : Peaks at ~1700 cm confirm ester/ketone functionalities .

Q. What purification techniques are effective for isolating this compound?

Flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) is widely used to separate impurities . For hydrogenation byproducts (e.g., catalytic hydrogenation with Pd/C), filtration through Celite and solvent evaporation are standard . Recrystallization may further enhance purity, as seen in analogs with melting points of 114–116°C .

Advanced Research Questions

Q. How can stereochemical outcomes in pyrrolidine derivatives be controlled during synthesis?

Chiral auxiliaries or enantioselective catalysis are critical. For example, (S)-proline-derived intermediates retain configuration during hydrogenation, confirmed by optical rotation ([α] values) and chiral HPLC . X-ray crystallography (using SHELX software ) resolves absolute configurations, as in analogs with defined tert-butyl stereochemistry .

Q. What computational strategies predict the compound’s reactivity in catalytic hydrogenation or cross-coupling reactions?

Density Functional Theory (DFT) models analyze transition states for hydrogenation steps, correlating with experimental yields (e.g., 78% yield for Pd/C-catalyzed hydrogenation ). Molecular docking studies (using programs like AutoDock) predict interactions with catalytic sites, guiding ligand design for improved selectivity .

Q. How do structural modifications influence biological activity or crystallization behavior?

- Bioactivity : Chlorine or bromine substitutions on pyrazine/pyrrolidine rings alter binding affinity to targets (e.g., kinase inhibition) .

- Crystallization : Hydrogen-bonding patterns (analyzed via graph-set theory) dictate crystal packing. For example, hydroxyl groups form R(8) motifs, stabilizing lattice structures .

Methodological Challenges and Solutions

Q. How are reaction intermediates and byproducts analyzed in complex syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.